Acetamide,N-(2-methyl-6-benzothiazolyl)thio-
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Overview
Description
Acetamide, N-(2-methyl-6-benzothiazolyl)thio- is a chemical compound with the molecular formula C10H10N2S2. It is known for its unique structure, which includes a benzothiazole ring and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- typically involves the reaction of 2-methylbenzothiazole with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-methyl-6-benzothiazolyl)thio- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Acetamide, N-(2-methyl-6-benzothiazolyl)thio- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, N-(2-methyl-6-benzothiazolyl)thio- include:
- N-(2-ethyl-6-methylphenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- 2-(1,3-benzothiazol-2-ylthio)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(6-nitro-2-benzothiazolyl)acetamide .
Uniqueness
What sets Acetamide, N-(2-methyl-6-benzothiazolyl)thio- apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-6(13)11-8-3-4-9-10(5-8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVHFIUZVBRPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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